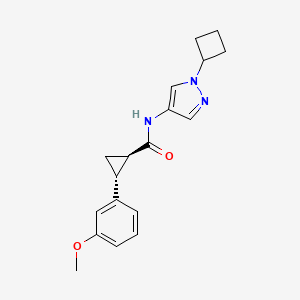![molecular formula C16H15F2NO3 B7351089 N-[3-(2,4-difluorophenyl)cyclobutyl]-5-(hydroxymethyl)furan-3-carboxamide](/img/structure/B7351089.png)
N-[3-(2,4-difluorophenyl)cyclobutyl]-5-(hydroxymethyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2,4-difluorophenyl)cyclobutyl]-5-(hydroxymethyl)furan-3-carboxamide, also known as DBPR108, is a novel small molecule that has gained significant interest in the scientific community due to its potential therapeutic applications. DBPR108 belongs to the class of furan carboxamide compounds and is being studied for its ability to modulate the activity of certain enzymes in the body. In
Wirkmechanismus
N-[3-(2,4-difluorophenyl)cyclobutyl]-5-(hydroxymethyl)furan-3-carboxamide exerts its biological effects by modulating the activity of certain enzymes in the body. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of certain genes that are involved in the regulation of cell growth and differentiation. This compound has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the treatment of cancer. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. In addition, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[3-(2,4-difluorophenyl)cyclobutyl]-5-(hydroxymethyl)furan-3-carboxamide is its high purity and yield, making it suitable for further studies. This compound has also been shown to have low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of this compound is its limited solubility in water, which may limit its use in certain experiments. In addition, more studies are needed to fully understand the pharmacokinetics and pharmacodynamics of this compound.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(2,4-difluorophenyl)cyclobutyl]-5-(hydroxymethyl)furan-3-carboxamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another potential direction is the study of this compound in the context of genetic disorders, such as Huntington's disease. In addition, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has the potential to be a valuable tool in the development of novel therapeutics for various diseases.
Synthesemethoden
The synthesis of N-[3-(2,4-difluorophenyl)cyclobutyl]-5-(hydroxymethyl)furan-3-carboxamide is a complex process that involves multiple steps. The synthesis starts with the preparation of the intermediate compound, 3-(2,4-difluorophenyl)cyclobutanone, which is then reacted with hydroxylamine hydrochloride to produce the corresponding oxime. The oxime is then reduced to the corresponding amine, which is further reacted with furan-3-carboxylic acid to produce this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further studies.
Wissenschaftliche Forschungsanwendungen
N-[3-(2,4-difluorophenyl)cyclobutyl]-5-(hydroxymethyl)furan-3-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and inflammatory diseases. This compound has also been studied for its ability to modulate the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression. This property of this compound makes it a potential candidate for the treatment of various genetic disorders.
Eigenschaften
IUPAC Name |
N-[3-(2,4-difluorophenyl)cyclobutyl]-5-(hydroxymethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO3/c17-11-1-2-14(15(18)6-11)9-3-12(4-9)19-16(21)10-5-13(7-20)22-8-10/h1-2,5-6,8-9,12,20H,3-4,7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTQLYPAIMUZHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)C2=COC(=C2)CO)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(diethylaminomethyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]furan-2-carboxamide](/img/structure/B7351006.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-pyrrol-1-ylbenzamide](/img/structure/B7351011.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7351016.png)
![2-(2,2-dimethylpropyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1,3-thiazole-5-carboxamide](/img/structure/B7351018.png)

![N-[3-(2,4-difluorophenyl)cyclobutyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B7351031.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B7351034.png)
![5-chloro-N-[3-(2,4-difluorophenyl)cyclobutyl]-2-methylpyrimidine-4-carboxamide](/img/structure/B7351036.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7351057.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-5-ethyl-1H-imidazole-4-carboxamide](/img/structure/B7351069.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide](/img/structure/B7351078.png)

![2-(3-cyclopropyl-2-oxoimidazolidin-1-yl)-N-[3-(2,4-difluorophenyl)cyclobutyl]acetamide](/img/structure/B7351092.png)
![4-methoxy-N-[(3R,4R)-4-methoxyoxan-3-yl]-1H-indole-2-carboxamide](/img/structure/B7351096.png)